S-(-)-Sulpiride-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

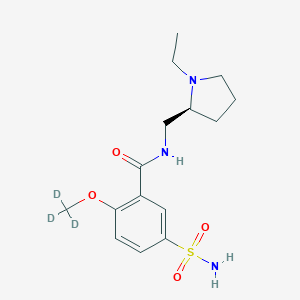

S-(-)-Sulpiride-d3 (also known as (−)-sulpiride-d3) is a drug that has been used in the laboratory for various scientific research applications. It is a synthetic compound belonging to the class of substituted benzamides and is a chiral compound with a d-configuration. It is a selective dopamine D2 receptor antagonist, meaning that it blocks the activity of the dopamine D2 receptor in the brain. It has been used in the laboratory to study the effects of dopamine on behavior, and has been used in a variety of studies related to neuroscience, psychopharmacology, and biochemistry.

Scientific Research Applications

Antidepressant and Anxiolytic Effects

Levosulpiride-d3 has been studied for its potential antidepressant and anxiolytic effects . Researchers have evaluated the potential of levosulpiride-loaded nanostructured lipid carriers (LSP-NLCs) for enhanced antidepressant and anxiolytic effects. The antidepressant effect was determined using a forced swim test (FST) and tail suspension test (TST), while anxiolytic activity was investigated using light–dark box and open field tests .

Prokinetic Activity

Levosulpiride-d3 has been used in research to improve oral bioavailability and prokinetic activity . The study aimed to develop and optimize levosulpiride-loaded nanostructured lipid carriers (LSP-NLCs) for improving oral bioavailability and prokinetic activity of LSP .

Drug Delivery Systems

Levosulpiride-d3 has been incorporated into nanostructured lipid carriers (NLCs) to enhance its therapeutic efficacy . These NLCs were found to improve the oral bioavailability of levosulpiride-d3, and also showed enhanced antidepressant, anxiolytic, and prokinetic activities .

Treatment of Gastric Diseases

The improved oral bioavailability and prokinetic activity of levosulpiride-d3 loaded NLCs present a promising strategy to improve the therapeutic activity of levosulpiride-d3 for efficient treatment of gastric diseases .

Behavioral Despair Tests in Mice

Levosulpiride-d3 has been used in research involving behavioral despair tests in mice . The study evaluated the antidepressant effect of levosulpiride-d3 using a forced swim test (FST) and tail suspension test (TST) .

Lipopolysaccharide-Induced Depression

Levosulpiride-d3 has been studied for its effects on lipopolysaccharide-induced depression . The study found that levosulpiride-d3 loaded NLCs showed an improved antidepressant effect on LPS-induced depression .

Mechanism of Action

Target of Action

Levosulpiride-d3 primarily targets the Dopamine D2 receptor . This receptor is a part of the dopamine receptor family, which plays a crucial role in the functioning of the central nervous system.

Mode of Action

Levosulpiride-d3 acts as an antagonist at the Dopamine D2 receptor . This means it binds to the receptor and blocks its activation by dopamine, thereby inhibiting the receptor’s function.

Biochemical Pathways

The blocking of the Dopamine D2 receptor affects the dopaminergic neurotransmission pathways in the brain. The downstream effects of this blockade can lead to changes in the release of other neurotransmitters and hormones, affecting various physiological functions such as mood, reward, and endocrine regulation .

Pharmacokinetics

It’s known that the deuterium substitution in drug molecules, like in levosulpiride-d3, can potentially affect the drug’spharmacokinetic and metabolic profiles . This could influence the drug’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The molecular and cellular effects of Levosulpiride-d3’s action primarily involve changes in neurotransmitter activity due to the blockade of the Dopamine D2 receptor. This can lead to alterations in neuronal signaling and potentially result in therapeutic effects for conditions like schizophrenia and depression, where dopamine signaling is implicated .

properties

IUPAC Name |

N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-sulfamoyl-2-(trideuteriomethoxy)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4S/c1-3-18-8-4-5-11(18)10-17-15(19)13-9-12(23(16,20)21)6-7-14(13)22-2/h6-7,9,11H,3-5,8,10H2,1-2H3,(H,17,19)(H2,16,20,21)/t11-/m0/s1/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGRJTUBHPOOWDU-XTRIYBSESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NC[C@@H]2CCCN2CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70512625 |

Source

|

| Record name | N-{[(2S)-1-Ethylpyrrolidin-2-yl]methyl}-2-[(~2~H_3_)methyloxy]-5-sulfamoylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

124020-27-5 |

Source

|

| Record name | N-{[(2S)-1-Ethylpyrrolidin-2-yl]methyl}-2-[(~2~H_3_)methyloxy]-5-sulfamoylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,8S,11S,14R,15Z,17R,18R,20R,22S,23Z,25E,27E,29S,31S,34R)-1,17-dihydroxy-11-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-18,29-dimethoxy-14,16,20,22,28,34-hexamethyl-10,35-dioxa-4-azatricyclo[29.3.1.04,8]pentatriaconta-15,23,25,27-tetraene-2,3,9,13,19-pentone](/img/structure/B119483.png)

![Methyl (2S,3S)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-methylbutanoate](/img/structure/B119488.png)

![2,7-Bis(chloromethyl)-5,10-dihydroxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B119496.png)